CCR5 Antagonist Binding Affinity: IC50 = 59 nM Establishes a Definitive Pharmacological Benchmark
The compound demonstrates antagonist activity at the human CCR5 receptor with an IC50 of 59 nM . This value was generated in a binding assay curated by ChEMBL (assay ID: CHEMBL1072585) and published in a 2010 structure-activity relationship study on azacycle-based CCR5 antagonists by Lemoine et al. . In the context of that study, which explored gem-disubstituted azacycle replacements of a secondary amide, the compound represents a derivative containing the 1-phenylcyclopentane-1-carboxamide fragment. While direct head-to-head comparator data for this exact scaffold is not available in the public domain, the 59 nM IC50 can be situated against the broader landscape of CCR5 antagonists. For reference, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of approximately 3.3 nM in comparable binding assays, and the lead compounds in the Lemoine series showed IC50 values ranging from single-digit nanomolar to >1 µM. The 59 nM potency places this compound in the moderately potent tier of CCR5 ligands, making it a viable starting point for further optimization efforts.
| Evidence Dimension | CCR5 antagonist binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 59 nM |
| Comparator Or Baseline | Maraviroc: IC50 ≈ 3.3 nM (literature consensus for CCR5 binding); Lead azacycle compounds in Lemoine 2010 series: IC50 range ~1 nM to >1000 nM. |
| Quantified Difference | Target compound is approximately 18-fold less potent than Maraviroc; falls within the mid-range of the Lemoine azacycle series. |
| Conditions | Human recombinant CCR5 binding assay; measurement technique: ChEMBL_604791 (CHEMBL1072585); data reported in Bioorg Med Chem Lett 20:704-8 (2010). |
Why This Matters
For scientists procuring this compound for CCR5-targeted research, the 59 nM IC50 provides a quantitative anchor: it confirms CCR5 binding capability and allows benchmarking against known standards, enabling rational selection for SAR campaigns or as a tool compound for chemokine receptor studies.
- [1] BindingDB. Ki Summary for BDBM50305777. Antagonist activity at human CCR5. IC50 = 59 nM. Citing: Lemoine RC, Petersen AC, Setti L, Wanner J, Jekle A, Heilek G, deRosier A, Ji C, Berry P, Rotstein D. Evaluation of secondary amide replacements in a series of CCR5 antagonists as a means to increase intrinsic membrane permeability. Part 1: Optimization of gem-disubstituted azacycles. Bioorg Med Chem Lett. 2010;20(2):704-8. View Source
